4-{3,5-Bisnitro-2-thienyl}pyrimidine
Description
4-{3,5-Bisnitro-2-thienyl}pyrimidine is a pyrimidine derivative featuring a thienyl ring substituted with two nitro groups at the 3- and 5-positions, attached to the pyrimidine core at position 4. Its molecular structure combines the electron-deficient pyrimidine ring with the electron-withdrawing nitro groups on the thienyl moiety, resulting in a highly electrophilic system. However, its sensitivity to thermal or mechanical stress, typical of nitro-substituted compounds, necessitates careful handling.
Properties
Molecular Formula |
C8H4N4O4S |
|---|---|
Molecular Weight |
252.21g/mol |
IUPAC Name |
4-(3,5-dinitrothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4N4O4S/c13-11(14)6-3-7(12(15)16)17-8(6)5-1-2-9-4-10-5/h1-4H |
InChI Key |
ITTNRQCARBZTKC-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CN=CN=C1C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-{3,5-Bisnitro-2-thienyl}pyrimidine becomes evident when compared to related pyrimidine derivatives, particularly the pyrazolo[3,4-d]pyrimidine family illustrated in Figure 15 of the provided evidence . Below is a detailed analysis:

Structural Differences
- Core Architecture: Unlike pyrazolo[3,4-d]pyrimidines (fused bicyclic systems), the target compound is a monocyclic pyrimidine with a substituted thienyl group.
- Substituent Chemistry: The 3,5-dinitrothienyl group introduces strong electron-withdrawing effects, contrasting with substituents in pyrazolo[3,4-d]pyrimidines such as phenylamino (Compound A), hydroxylamino (Compound B), or thiopyrazolo (Compound C) . These differences significantly impact electronic properties and reactivity.
Key Property Comparisons
- Reactivity: The target compound’s nitro groups enhance electrophilicity, favoring nucleophilic aromatic substitution—unlike Compounds A or J, which exhibit reactivity dominated by amino or steric effects.
- Stability : Nitro groups reduce thermal stability compared to Compounds G (acetohydride derivatives) or I (benzylidene derivatives), which benefit from stabilizing hydrogen bonds or extended conjugation .
- Solubility: The hydrophobic thienyl and nitro groups limit solubility in polar solvents, contrasting with hydroxylamino (Compound B) or thiopyrazolo (Compound C) derivatives, which show improved aqueous solubility.
Pharmacological and Functional Potential
- Pyrazolo[3,4-d]pyrimidines like Compound J are established kinase inhibitors due to their planar fused rings and hydrogen-bonding capabilities .
- In materials science, the nitro groups could enable applications in explosives or catalysts, diverging from the optoelectronic uses of imidazole-substituted (Compound F) or benzylidene derivatives (Compound I) .
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